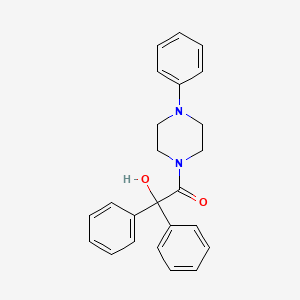

![molecular formula C18H24FN3O B5500329 N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(5-fluoro-2-methylphenyl)-N-methylacetamide](/img/structure/B5500329.png)

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(5-fluoro-2-methylphenyl)-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted with a tert-butyl group, a methyl group, and a complex amide group. The amide group further contains a fluorinated methylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyrazole ring, being a heterocycle, would contribute to the rigidity of the molecule. The tert-butyl group is a bulky group that could influence the overall shape of the molecule. The amide group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The amide group can undergo hydrolysis under acidic or basic conditions to give a carboxylic acid and an amine. The pyrazole ring can undergo various reactions at the nitrogen atoms, such as alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the fluorinated phenyl group could make the compound more lipophilic, influencing its solubility in different solvents. The amide group can participate in hydrogen bonding, which could influence the compound’s boiling point and melting point .Scientific Research Applications

Molecular Structure and Hydrogen Bonding Patterns

Research on compounds structurally related to N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(5-fluoro-2-methylphenyl)-N-methylacetamide has focused on their molecular structure and hydrogen bonding patterns. For instance, López et al. (2010) explored hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, revealing how these interactions influence the molecular assembly into chains or sheets, thus impacting the material's physical properties (López et al., 2010).

Antifungal and Anticancer Activity

Derivatives structurally related to the chemical have been synthesized to evaluate their biological activities, including antifungal and anticancer properties. Maruoka et al. (2008) synthesized spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, exhibiting significant antifungal activity against Candida albicans, suggesting potential applications in developing new antifungal agents (Maruoka et al., 2008).

Novel Synthesis Methods

Research also focuses on novel synthesis methods for related compounds, which can be applied in the creation of pharmacologically active molecules. Doyle et al. (1994) discussed the enantioselective intramolecular cyclopropanation of N-allylic- and N-homoallylic diazoacetamides, catalyzed by chiral dirhodium(II) catalysts, demonstrating an efficient method for producing complex molecules with potential therapeutic applications (Doyle et al., 1994).

Cognitive Enhancement Properties

Certain derivatives exhibit cognitive enhancement properties without the side effects typical of other compounds in their class. Chambers et al. (2004) identified a compound with selective inverse agonist activity at the benzodiazepine site of GABA(A) alpha5 receptors, showcasing its potential as a cognitive enhancer (Chambers et al., 2004).

Design and Synthesis for Specific Targets

The design and synthesis of compounds for targeting specific biological receptors are another significant area of research. Zhang et al. (2014) reported on the identification of a highly specific nociceptin opioid peptide (NOP) receptor radiotracer, demonstrating the compound's potential for in vivo receptor occupancy studies (Zhang et al., 2014).

properties

IUPAC Name |

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(5-fluoro-2-methylphenyl)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FN3O/c1-12-6-7-14(19)8-13(12)9-17(23)22(5)11-15-10-16(21-20-15)18(2,3)4/h6-8,10H,9,11H2,1-5H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOABMMJRIHWFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CC(=O)N(C)CC2=CC(=NN2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(5-fluoro-2-methylphenyl)-N-methylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B5500248.png)

![N-[(5-chloro-2-methoxyphenyl)sulfonyl]alanine](/img/structure/B5500260.png)

![2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5500271.png)

![allyl 2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5500281.png)

![1-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine oxalate](/img/structure/B5500296.png)

![1-[(3-phenyl-2-quinoxalinyl)amino]-2-propanol](/img/structure/B5500298.png)

![4-{2-[(2-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5500315.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5500320.png)

![6-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5500322.png)

![1-acetyl-N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-4-piperidinecarboxamide](/img/structure/B5500337.png)

![ethyl 4-[4-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5500345.png)

![2-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5500357.png)